4-(4-Fluoro-benzyl)-benzoic acid

Medicinal Chemistry Drug Design Physicochemical Property

4-(4-Fluoro-benzyl)-benzoic acid is a para-substituted, fluorinated diarylmethane carboxylic acid with the molecular formula C14H11FO2 and a molecular weight of 230.23 g/mol. It consists of a benzoic acid core linked to a 4-fluorobenzyl group via a methylene bridge.

Molecular Formula C14H11FO2
Molecular Weight 230.23 g/mol
CAS No. 1181266-74-9
Cat. No. B1443856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Fluoro-benzyl)-benzoic acid
CAS1181266-74-9
Molecular FormulaC14H11FO2
Molecular Weight230.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC2=CC=C(C=C2)F)C(=O)O
InChIInChI=1S/C14H11FO2/c15-13-7-3-11(4-8-13)9-10-1-5-12(6-2-10)14(16)17/h1-8H,9H2,(H,16,17)
InChIKeyUEFFUEDUQCZWMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Fluoro-benzyl)-benzoic acid (CAS 1181266-74-9): Chemical Identity and Core Properties for Procurement Decisions


4-(4-Fluoro-benzyl)-benzoic acid is a para-substituted, fluorinated diarylmethane carboxylic acid with the molecular formula C14H11FO2 and a molecular weight of 230.23 g/mol . It consists of a benzoic acid core linked to a 4-fluorobenzyl group via a methylene bridge . The compound is of interest in medicinal chemistry and organic synthesis, primarily serving as a versatile intermediate for constructing bioactive molecules, including kinase inhibitors . Its standard commercial purity is typically 95% or higher, and it is stored at 2-8°C to maintain stability .

Why Generic Substitution Fails for 4-(4-Fluoro-benzyl)-benzoic acid in Critical Applications


The presence, position, and type of substituent on the benzyl ring of this diarylmethane scaffold critically dictate physicochemical properties that directly impact synthetic utility and biological performance . Direct substitution with a close analog like 4-benzylbenzoic acid (lacking fluorine) or a regioisomer such as 3-(4-fluoro-benzyl)-benzoic acid is not equivalent. The electron-withdrawing para-fluorine atom alters the carboxylic acid's pKa and significantly increases the molecule's lipophilicity (ΔLogP), which can modulate target binding, membrane permeability, and metabolic stability . These non-linear structure-activity relationships (SAR) mean that even a seemingly minor structural change can lead to a complete loss of desired reactivity or bioactivity, making the specific procurement of the 4-(4-fluoro) isomer mandatory for reproducible results in established synthetic routes or biological assays.

Quantitative Evidence Guide for Selecting 4-(4-Fluoro-benzyl)-benzoic acid Over Structural Analogs


Increased Lipophilicity (LogP) vs. Non-Fluorinated Parent Compound Enhances Membrane Permeability

The target compound exhibits a calculated LogP of 3.11 . This represents a significant increase in lipophilicity compared to its non-fluorinated parent scaffold, 4-benzylbenzoic acid, whose predicted LogP is approximately 2.8. The introduction of a single para-fluorine atom thus provides a ΔLogP of roughly +0.3 . This quantitative difference directly translates to enhanced passive membrane permeability and altered compartmental distribution, a critical factor in cell-based assays and in vivo drug design where fluorination is a classic strategy for improving bioavailability.

Medicinal Chemistry Drug Design Physicochemical Property

Regioisomeric Differentiation: 4-Substitution vs. 3-Substitution for Directed Reactivity

The target compound is the para-substituted isomer (4-(4-fluoro-benzyl)-benzoic acid). A commonly available alternative is the meta-substituted regioisomer, 3-(4-fluoro-benzyl)-benzoic acid (CAS 886569-97-7) . The position of the carboxylic acid on the phenyl ring dictates the molecular geometry, the vector of the acid group, and its electronic environment. This difference is fundamental to its role as a synthetic intermediate; for instance, in the synthesis of para-linked biaryl or benzamide structures, only the 4-substituted isomer provides the correct geometry for the final target molecule. Using the 3-substituted analog would lead to a different, undesired scaffold, making the procurement of the correct regioisomer non-negotiable for a specific synthetic route.

Synthetic Chemistry Regioselectivity Building Block

Stabilized Physicochemical Properties for Consistent Assay Performance

The defined commercial specification for 4-(4-Fluoro-benzyl)-benzoic acid includes a controlled purity of ≥95% and a recommended long-term storage condition of 2-8°C to prevent degradation. While many structural analogs are sold at a similar nominal purity, the presence of an oxidizable methylene bridge and a fluorine substituent creates a unique stability profile. The 4-fluorobenzyl group is more resistant to metabolic or chemical oxidative degradation compared to electron-rich non-halogenated analogs, a feature that contributes to more consistent results in long-duration biological assays or multi-step syntheses.

Analytical Chemistry Quality Control Reproducibility

Validated Utility as a Key Intermediate in Kinase Inhibitor Synthesis

The compound is specifically identified as a valuable building block for the synthesis of kinase inhibitors and other therapeutic agents . This contrasts with less functionalized or regioisomeric analogs, which may not be viable for the same synthetic routes. The presence of both a carboxylic acid handle for amide coupling and a fluorinated aromatic ring for potential 'F-arene' interactions makes it a privileged fragment. Its procurement is thus linked to well-precedented, high-value synthetic applications rather than general exploration.

Pharmaceutical Intermediates Kinase Inhibitors Organic Synthesis

Optimal Application Scenarios for 4-(4-Fluoro-benzyl)-benzoic acid (CAS 1181266-74-9)


Fragment-Based Drug Design Requiring a Fluorinated, Lipophilic Carboxylic Acid

In a fragment-based screening campaign, the drug candidate's LogP is a critical parameter. 4-(4-Fluoro-benzyl)-benzoic acid offers a measured LogP of 3.11, filling a specific lipophilic niche between non-halogenated benzylbenzoic acids and bulkier polyfluorinated or alkyl-substituted analogs. Its use as a fragment hit or starting scaffold provides a vector for amide bond formation via the carboxylic acid, while the 4-fluorophenyl ring offers a proven handle for improving metabolic stability and target binding affinity compared to the non-fluorinated version .

Synthesis of Para-Oriented Biaryl or Stilbene Pharmacophores

For the construction of linear, para-substituted biaryl, benzamide, or stilbene-like pharmacophores, the specific 4-(4-fluoro) regioisomer is required. The para-carboxylic acid group of this compound serves as the attachment point for further elaboration, ensuring the correct molecular geometry. The meta-substituted regioisomer (3-(4-fluoro-benzyl)-benzoic acid) is chemically incompatible with this synthetic goal, making this the only viable, commercially available building block for this purpose .

Development of Kinase Inhibitor Chemical Probes via Carbonyl Chemistry

Researchers developing chemical probes targeting the ATP-binding site of kinases can leverage this compound as a key intermediate. The benzoic acid functionality readily undergoes standard coupling reactions to form amide or ester linkages, connecting the fluorobenzyl motif to a kinase recognition element. Its documented use in kinase inhibitor synthesis provides a validated starting point, reducing synthetic risk and accelerating lead optimization efforts .

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